3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine-dione moiety. Key structural features include:
- Piperazine-linked oxoethyl group at position 1, providing conformational flexibility and affinity for neurotransmitter receptors (e.g., α1-adrenergic receptors, as suggested by and ).
- Fluorine substitutions on both benzyl and phenyl groups, improving metabolic stability and bioavailability.
The compound’s design likely targets G-protein-coupled receptors (GPCRs), particularly α1-adrenergic subtypes, given the piperazine moiety’s established role in modulating such receptors.
Properties
Molecular Formula |
C25H22F2N4O3S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2 |
InChI Key |
CPVQOYOAJVMUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the fluorophenylpiperazine moiety: This step involves the reaction of the intermediate with a fluorophenylpiperazine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and fluorophenyl positions, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in structure-activity relationship studies.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving the central nervous system.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and other critical cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ()
Analysis : The replacement of piperazine with oxadiazole in ’s compound reduces flexibility but may enhance binding to enzymes via hydrogen bonding. The chlorine atom’s steric effects could limit membrane permeability compared to the fluorine-substituted target compound.
Piperazine-Substituted Thiophene Derivatives (–9)
Compounds like 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () share the piperazine motif but lack the thienopyrimidine-dione core. Key differences:
- Pharmacophore: The target compound’s thienopyrimidine-dione core enables planar stacking with aromatic residues in receptor binding pockets, whereas thiophene derivatives rely on alkyl chain flexibility.
Antimicrobial Thieno[2,3-d]pyrimidine-diones ()
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () exhibits activity against Staphylococcus aureus.
- Structural Divergence : The [2,3-d] isomer in vs. the [3,2-d] isomer in the target compound alters ring electronics and substituent positioning, redirecting activity from antimicrobial to receptor modulation.
Research Findings and Functional Implications
Receptor Selectivity
- The target compound’s piperazine group aligns with α1-adrenergic receptor (α1-AR) ligands, particularly the α1A/α1D subtypes, which regulate vascular tone ().
- Subtype Specificity : Unlike the α1B-selective agonist MK41 (), the fluorobenzyl groups in the target compound may favor α1D binding, analogous to age-dependent α1B upregulation in mammary arteries.
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.2) exceeds ’s compound (logP ~2.8), suggesting better blood-brain barrier penetration.
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, contrasting with ’s non-fluorinated analogs, which may have shorter half-lives.
Critical Analysis of Divergences
- Contradictions in Receptor Targeting : highlights α1-AR subtype variability with age and tissue, suggesting the target compound’s efficacy may depend on patient demographics.
- Synthetic Accessibility : The target compound’s piperazine linkage (similar to ’s synthesis via HOBt/TBTU coupling) is more complex than ’s oxadiazole formation, impacting scalability.
Biological Activity
The compound 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, focusing on its antitumor properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 442.46 g/mol
- Key Functional Groups : Thieno[3,2-d]pyrimidine core, piperazine moiety, and fluorobenzyl substituent.
Antitumor Properties
Recent studies have highlighted the compound's potent antitumor activity. Notably, it has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SU-DHL-6 | 0.55 | Induction of apoptosis and inhibition of migration |
| WSU-DLCL-2 | 0.95 | Disruption of cell cycle progression |
| K562 | 1.68 | Activation of caspase pathways |
The compound demonstrated low toxicity against normal HEK293T cells with a CC50 value of 15.09 μM, indicating a favorable therapeutic index for further development as an anticancer agent .
The proposed mechanism involves:
- EZH2 Inhibition : The compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key player in epigenetic regulation and a target in several malignancies.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, evidenced by morphological changes and increased caspase activity.
- Cell Migration Inhibition : The compound effectively reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications on the thienopyrimidine scaffold significantly influence biological activity. The presence of the piperazine ring and fluorinated benzyl groups enhances binding affinity to target proteins and improves solubility .
Case Studies
-
Study on SU-DHL-6 Cells :
- The compound was shown to induce significant morphological changes consistent with apoptosis.
- Flow cytometry analysis revealed an increase in sub-G1 population, confirming cell death.
-
In Vivo Evaluation :
- Preliminary in vivo studies using xenograft models demonstrated tumor growth inhibition when treated with the compound.
- Dosage regimens were optimized to evaluate pharmacokinetics and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
